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Compound of Interest

Compound Name:
(2S)-2-(Fmoc-amino)tetradecanoic

acid

CAS No.: 478706-50-2

Cat. No.: B6317205

Get Quote

Executive Summary & Application Context
(2S)-2-(Fmoc-amino)tetradecanoic acid (often abbreviated as Fmoc-C14-OH or Fmoc-

Myristyl-Gly-OH) is a critical lipidic amino acid (LAA) used in solid-phase peptide synthesis

(SPPS) to introduce lipophilicity into peptide drugs. This modification promotes albumin

binding, significantly extending the in vivo half-life of therapeutics (e.g., Liraglutide,

Semaglutide analogs).

Characterizing this molecule presents a unique spectroscopic challenge: it combines a rigid,

aromatic Fmoc protecting group with a highly flexible, hydrophobic C14 alkyl chain. This

amphiphilic nature leads to aggregation and micelle formation in standard NMR solvents, often

resulting in peak broadening that mimics impurities.

This guide compares the spectroscopic performance of Fmoc-C14-OH against standard non-

lipidic amino acids (e.g., Fmoc-Ala-OH) and evaluates solvent systems to ensure accurate

purity assessment.
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Comparative Analysis: Solvent Systems &
Structural Benchmarks
A. Solvent Selection: DMSO-d₆ vs. CDCl₃
The choice of solvent is the single most critical variable in obtaining a resolved spectrum for

Fmoc-C14-OH.

Feature DMSO-d₆ (Recommended) CDCl₃ (Alternative)

Solubility
Excellent for Fmoc & Polar

Head
Excellent for C14 Alkyl Tail

H-Bonding
Disrupts intermolecular H-

bonds

Promotes H-bonding

(concentration effects)

Amide Resolution Sharp doublet (~7.6 ppm) Often broad or undetectable

Water Peak ~3.33 ppm (distinct)
~1.56 ppm (overlaps with

-CH₂)

Aggregation Minimizes aggregation
High risk of reverse-micelle

formation

Verdict
Primary Choice for purity

assays.

Secondary Choice only for tail

analysis.

B. Spectral Signature: Lipidic vs. Standard Amino Acid
Comparing Fmoc-C14-OH with a standard Fmoc-Alanine-OH highlights the "Lipidic

Interference" phenomenon.

Fmoc-Alanine-OH: Shows a clean doublet for the methyl group (~1.3 ppm).

Fmoc-C14-OH: Displays a massive "Methylene Envelope" (integration ~20H) at 1.25 ppm.

Critical Insight: In low-resolution scans, this envelope can obscure the

-protons or trace solvent impurities (like hexane or diethyl ether).
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Validation Check: The integration ratio between the Fmoc aromatic protons (8H) and the

terminal methyl group (3H) must be exactly 2.66:1. Deviations indicate incomplete

coupling or protecting group loss.

Detailed Experimental Protocol
Protocol A: Standard Purity Assessment (DMSO-d₆)
Objective: Routine confirmation of structure and purity (>98%).

Preparation: Weigh 10–15 mg of (2S)-2-(Fmoc-amino)tetradecanoic acid.

Note: Do not exceed 20 mg/0.6 mL. Higher concentrations induce micelle formation,

broadening the alkyl signals.

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

Homogenization: Vortex for 30 seconds. If the solution appears cloudy, sonicate at 40°C for

5 minutes.

Checkpoint: The solution must be optically clear. Turbidity indicates aggregation, which will

ruin the NMR resolution.

Acquisition:

Scans: 64 (minimum) to resolve the amide doublet.

Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the long alkyl

chain).

Temperature: 298 K (25°C).

Protocol B: Variable Temperature (VT) NMR for
Aggregates
Objective: Resolution of broadened peaks due to hydrophobic collapse.

If the

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b6317205/docs?utm_src=pdf-body#technical-characterization-guide-2s-2-fmoc-amino-tetradecanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6317205?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-proton (approx. 4.0 ppm) appears as a shapeless hump rather than a defined multiplet:

Setup: Use the sample from Protocol A.

Heating: Ramp temperature to 323 K (50°C) inside the probe.

Equilibration: Allow 10 minutes for thermal equilibrium.

Mechanism: Heat disrupts Van der Waals forces between C14 tails, sharpening the peaks

and revealing hidden splitting patterns.

Chemical Shift Data & Assignments
Reference: Tetramethylsilane (TMS) = 0.00 ppm. Solvent: DMSO-d₆ at 298 K.

Position Group
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Aromatic Fmoc Ar-H 7.89 Doublet 2H 7.5

Aromatic Fmoc Ar-H 7.72 Doublet 2H 7.4

Amide -NH- 7.63 Doublet 1H 8.2

Aromatic Fmoc Ar-H 7.41 Triplet 2H 7.4

Aromatic Fmoc Ar-H 7.32 Triplet 2H 7.4

Fmoc Linker Fmoc -CH₂- 4.20 – 4.35 Multiplet 2H -

Fmoc Linker Fmoc -CH- 4.20 – 4.35 Multiplet 1H -

-Carbon -CH 3.95 – 4.05 Multiplet 1H -

-Carbon -CH₂
1.55 – 1.70 Multiplet 2H -

Bulk Chain -(CH₂)₁₀- 1.23 Broad Singlet ~20H -

Terminal -CH₃ 0.85 Triplet 3H 6.8

Note: The Fmoc aliphatic protons (CH/CH₂) often overlap with the
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-proton of the amino acid in the 4.0–4.4 ppm region. Integration of this entire cluster should
yield 4H.

Visualization of Logic & Workflow
Diagram 1: Characterization Decision Tree
This workflow ensures self-validating logic when encountering spectral anomalies common to

Lipidic Amino Acids.
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Start: 1H NMR of Fmoc-C14-OH

Select Solvent: DMSO-d6

Check Alpha-Proton (4.0 ppm) & 
Alkyl Chain (1.2 ppm)

Are peaks broad/undefined?

Peaks Sharp

No

Peaks Broad

Yes

Perform Integration Check:
Fmoc(8H) : Methyl(3H) = 2.66

Run VT-NMR at 50°C
(Break Micelles)

Pass: Purity Confirmed

Ratio Matches

Fail: Check Deprotection

Ratio Fails

Re-evaluate

Click to download full resolution via product page

Caption: Decision logic for handling aggregation-induced broadening in lipidic amino acids.
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Diagram 2: Molecular Connectivity & Signal Assignment
Visualizing the flow of magnetization and coupling connectivity.

Fmoc Aromatic
(7.3 - 7.9 ppm)

Fmoc CH-CH2
(4.2 - 4.4 ppm)

Scalar Coupling Carbamate NH
(7.6 ppm)

Through Bond Alpha-CH
(4.0 ppm)

COSY Correlation Beta-CH2
(1.6 ppm)

J-Coupling Bulk (CH2)10
(1.23 ppm)

Overlap Terminal CH3
(0.85 ppm)

Triplet

Click to download full resolution via product page

Caption: Connectivity map correlating chemical structure to NMR signals.

References
Ismael, S. et al. (2025).[1] Influence of solvents on the 1H-NMR chemical shifts of Fmoc

derivatives. University of Basrah.[1] Link

Abraham, R. J. et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl

sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

BenchChem. (2025).[3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6

and CDCl3. Link

Klein, B. A. (2021).[4] Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.

University of Alberta. Link

Chem-Impex. (2025). Product Specification: (2S)-2-(Fmoc-amino)tetradecanoic acid. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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